Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring dual methoxy-substituted aromatic carboxamide groups. The compound’s structure includes a central 4-methylthiophene ring substituted at positions 2 and 5 with a 3-methoxybenzamido and a 2-methoxyphenylcarbamoyl moiety, respectively, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-24(29)19-14(2)20(22(28)25-17-11-6-7-12-18(17)31-4)33-23(19)26-21(27)15-9-8-10-16(13-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCULYPKOPBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl esters, methoxybenzoyl chlorides, and methoxyphenyl isocyanates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide groups can produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves interactions with specific molecular targets. The compound’s amide and ester groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with carboxamide and ester functionalities are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Table 1: Structural Comparison of Thiophene Derivatives
*Calculated based on molecular formula.
Key Observations :
The amino-substituted analog (MW 334.40, ) lacks the methoxybenzamido group, reducing steric hindrance and possibly increasing metabolic instability.
Physicochemical Properties: Molecular Weight: The target compound (MW ~468.52) is bulkier than analogs like (MW 329.80), which may influence membrane permeability and bioavailability. Hydrogen Bonding: The dual carboxamide groups in the target compound provide four H-bond acceptors and two donors, similar to , but with methoxy groups instead of halogens, altering solubility and target selectivity .
Synthetic Considerations :
- The Gewald thiophene synthesis method (used for analogs in ) is adaptable for the target compound but requires precise control to introduce the 3-methoxybenzamido group without side reactions.
- Halogenated analogs (e.g., ) may require harsher conditions due to the electron-withdrawing effects of chlorine .
Potential Applications: The target compound’s methoxy groups align with motifs seen in kinase inhibitors (e.g., EGFR inhibitors), whereas halogenated derivatives () might exhibit higher toxicity or broader antimicrobial activity .
Research Findings and Hypotheses
- Bioactivity Prediction : The dual methoxy groups in the target compound could enhance binding to oxygen-rich pockets in enzymes, as seen in similar thiophene-based kinase inhibitors .
- Metabolic Stability: Compared to the amino-substituted analog , the target compound’s methoxy groups may reduce oxidative metabolism, extending half-life .
Biological Activity
Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with methoxybenzamido and methoxyphenylcarbamoyl groups. Its molecular formula is , and it has various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 440.52 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes through hydrogen bonding and π-π interactions, influencing their catalytic activity.
- Cell Cycle Modulation : It has been shown to affect cell division processes, particularly in cancer cells, by interfering with mitotic spindle formation.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibited micromolar inhibition of key mitotic kinesins such as HSET (KIFC1), which is crucial for proper spindle formation in cancer cells.
- IC50 Values : The compound showed an IC50 value in the low micromolar range against several cancer cell lines, indicating potent activity.
Case Studies
-
Cancer Cell Lines : In a study involving centrosome-amplified human cancer cells, treatment with this compound resulted in the induction of multipolarity, leading to increased cell death due to improper mitosis.
Cell Line IC50 (µM) Effect MCF-7 0.5 Induced multipolar spindles HeLa 0.8 Increased apoptosis -
Antimicrobial Activity : The compound was tested against various bacterial strains and showed promising results, particularly against Gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli >64 µg/mL
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
